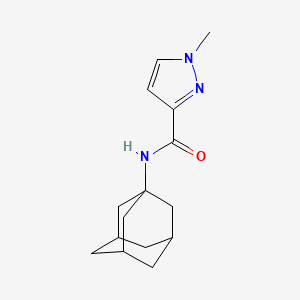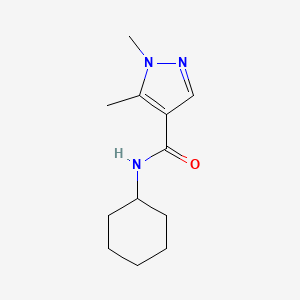
1,5-dimethyl-N-propylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-N-propylpyrazole-4-carboxamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is a white crystalline powder with a molecular weight of 263.3 g/mol. DPCPX has been extensively studied for its role in various scientific research applications, including neuroscience, pharmacology, and cardiology.
作用機序
DPCPX acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. When adenosine binds to the A1 receptor, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the decrease in cAMP levels. DPCPX blocks the binding of adenosine to the A1 receptor, preventing the activation of this signaling pathway.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. In the brain, it has been shown to block the sedative and anticonvulsant effects of adenosine, suggesting that adenosine A1 receptor activation may play a role in these processes. In the heart, DPCPX has been shown to increase heart rate and cardiac output, indicating that adenosine A1 receptor activation may have a negative inotropic effect.
実験室実験の利点と制限
One of the main advantages of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its effects without interfering with other signaling pathways. However, one limitation of DPCPX is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of potential future directions for research involving DPCPX. One area of interest is the role of adenosine A1 receptor activation in the regulation of sleep and wakefulness. DPCPX has been shown to block the sedative effects of adenosine, suggesting that this receptor may play a role in the regulation of sleep. Another potential direction for research is the role of adenosine A1 receptor activation in the regulation of blood pressure and cardiac function. DPCPX has been shown to increase heart rate and cardiac output, indicating that this receptor may have a negative inotropic effect. Finally, there is also interest in the development of new drugs that target the adenosine A1 receptor for the treatment of various diseases, including cardiovascular disease and neurological disorders.
合成法
DPCPX can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione with propylamine and 4-chloro-3-nitrobenzoyl chloride, followed by reduction with palladium on carbon. Another method involves the reaction of 1,3-dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione with propylamine and 4-chloro-3-nitrobenzoic acid, followed by esterification with methanol and hydrogenation with palladium on carbon.
科学的研究の応用
DPCPX is primarily used in scientific research to study the adenosine A1 receptor and its role in various physiological processes. It has been shown to be useful in studying the effects of adenosine A1 receptor activation or inhibition in the brain, heart, and other tissues. DPCPX has also been used to investigate the role of adenosine A1 receptors in the regulation of blood pressure, heart rate, and cardiac function.
特性
IUPAC Name |
1,5-dimethyl-N-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-4-5-10-9(13)8-6-11-12(3)7(8)2/h6H,4-5H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBNVEOFGKGWGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-propyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)
![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)

![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)

![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)

![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)